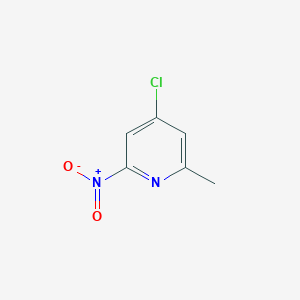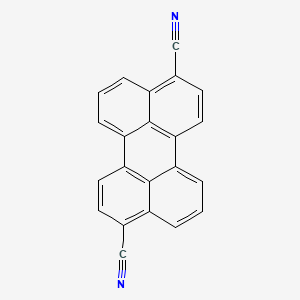
Perylene-3,9-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perylene-3,9-dicarbonitrile is an organic compound with the molecular formula C22H10N2. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two cyano groups at the 3 and 9 positions of the perylene core. This compound is known for its high thermal stability and unique electronic properties, making it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Perylene-3,9-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of perylene-3,9-dicarboxylic acid with a dehydrating agent such as thionyl chloride can yield this compound. The reaction typically requires heating and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
Perylene-3,9-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,9-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perylene-3,9-dicarboxylic acid, while reduction can produce perylene-3,9-diamine .
Aplicaciones Científicas De Investigación
Perylene-3,9-dicarbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: This compound is employed in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells
Mecanismo De Acción
The mechanism by which perylene-3,9-dicarbonitrile exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the behavior of biological molecules, electronic devices, and other systems in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative with different functional groups.
Perylene-3,4-dicarboxylic acid: A compound with carboxylic acid groups instead of cyano groups.
Perylene-3,4,9,10-tetracarboxylic diimide: A derivative with imide groups, often used in organic electronics.
Uniqueness
Perylene-3,9-dicarbonitrile is unique due to its specific substitution pattern and the presence of cyano groups, which impart distinct electronic properties. These properties make it particularly valuable in applications requiring high thermal stability and efficient charge transport .
Propiedades
Número CAS |
103147-46-2 |
|---|---|
Fórmula molecular |
C22H10N2 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
perylene-3,9-dicarbonitrile |
InChI |
InChI=1S/C22H10N2/c23-11-13-7-10-20-18-6-2-4-16-14(12-24)8-9-19(22(16)18)17-5-1-3-15(13)21(17)20/h1-10H |
Clave InChI |
OMXBVTSQEJRZKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C4=C5C3=CC=CC5=C(C=C4)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


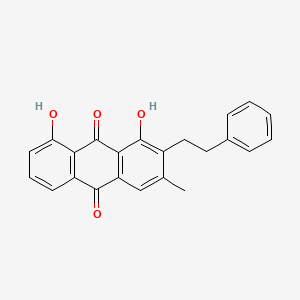
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

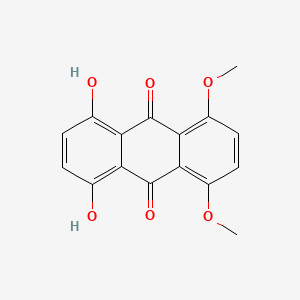
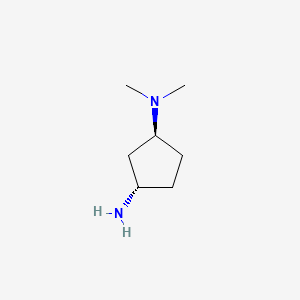
![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
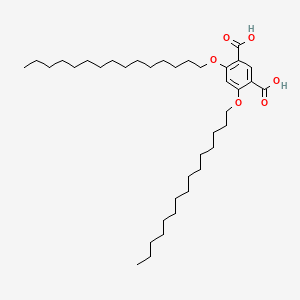
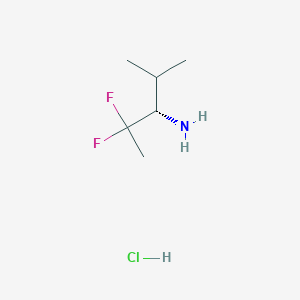
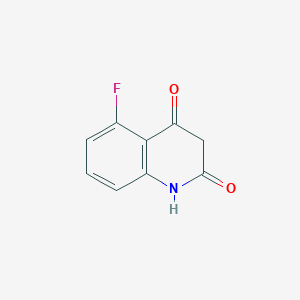
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
